

(S)-3-N-Cbz-Aminopyrrolidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-N-Cbz-aminopyrrolidine

Cat. No.: B576080

[Get Quote](#)

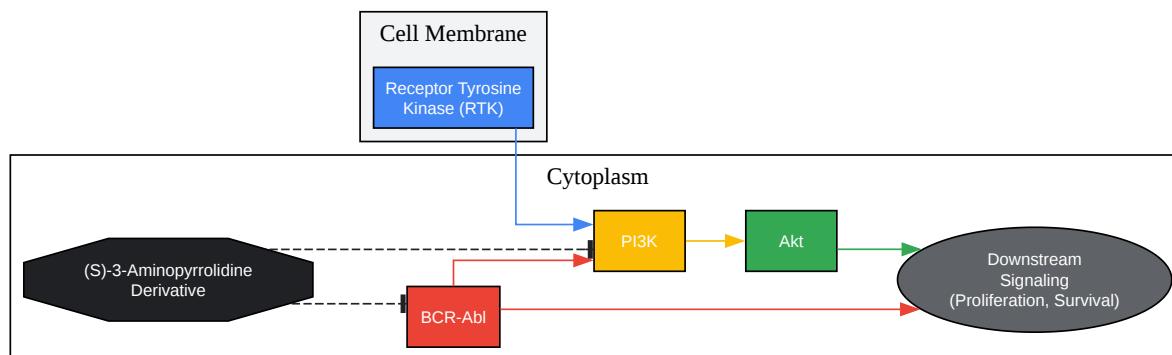
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **(S)-3-N-Cbz-aminopyrrolidine**, a versatile chiral building block crucial in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and its application in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Core Compound Data

(S)-3-N-Cbz-aminopyrrolidine, also known as (S)-benzyl 3-aminopyrrolidine-1-carboxylate, is a widely utilized synthetic intermediate. Its structural properties are summarized below.

Property	Value	Citations
CAS Number	122536-72-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	[1] [2]
Molecular Weight	220.27 g/mol	[1] [2]
Appearance	Light yellow to yellow liquid	[1]
Boiling Point	315 °C	[1]
Density	1.155 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.548	[1]


Role in Drug Discovery and Signaling Pathways

The pyrrolidine moiety is a common structural motif in many FDA-approved drugs.^[3] While **(S)-3-N-Cbz-aminopyrrolidine** is primarily a protected building block, its deprotected form, (S)-3-aminopyrrolidine, serves as a critical scaffold in the synthesis of pharmacologically active compounds.

Notably, derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K).^[1] This dual inhibition is a promising strategy in cancer therapy, particularly for Chronic Myeloid Leukemia (CML), as it can address the compensatory signaling that leads to drug resistance.

[\[1\]](#)

The signaling pathway below illustrates the dual inhibitory action of compounds derived from the (S)-3-aminopyrrolidine scaffold.

[Click to download full resolution via product page](#)

Dual inhibition of BCR-Abl and PI3K pathways.

Experimental Protocols

The synthesis of **(S)-3-N-Cbz-aminopyrrolidine** and its utility in further synthetic steps are outlined in the following experimental protocols.

Synthesis of (S)-3-N-Cbz-aminopyrrolidine

The carbobenzylxy (Cbz) group is a common amine protecting group in organic synthesis.[\[4\]](#) [\[5\]](#) A general procedure for the N-Cbz protection of an amine is as follows:

Materials:

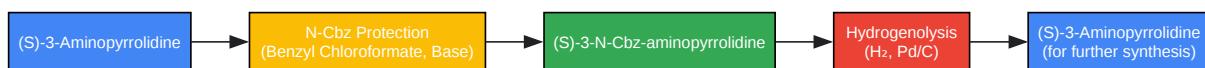
- (S)-3-Aminopyrrolidine
- Benzyl chloroformate (Cbz-Cl)
- A suitable base (e.g., sodium carbonate, sodium hydroxide)
- An appropriate solvent system (e.g., water/THF, dichloromethane)

Procedure:

- Dissolve (S)-3-aminopyrrolidine in an aqueous solution of the base with cooling in an ice bath.
- Slowly add benzyl chloroformate dropwise while vigorously stirring, maintaining a low temperature.
- Allow the reaction to warm to room temperature and continue stirring for several hours.
- Work-up the reaction by washing with a non-polar organic solvent (e.g., diethyl ether) to remove excess benzyl chloroformate.
- Acidify the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers and concentrate under reduced pressure to yield the product.

Deprotection of the Cbz Group

The Cbz group is typically removed by catalytic hydrogenation.[\[4\]](#)[\[6\]](#)


Materials:

- **(S)-3-N-Cbz-aminopyrrolidine**
- Palladium on carbon (Pd/C) catalyst (5-10 mol%)
- A suitable solvent (e.g., methanol, ethanol)
- Hydrogen gas (H₂)

Procedure:

- Dissolve the Cbz-protected compound in the chosen solvent.
- Carefully add the Pd/C catalyst.
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- Monitor the reaction's progress using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

The following diagram illustrates a typical synthetic workflow involving the protection of (S)-3-aminopyrrolidine and subsequent deprotection.

[Click to download full resolution via product page](#)

Workflow for Cbz protection and deprotection.

Applications in Synthesis

(S)-3-N-Cbz-aminopyrrolidine is a valuable chiral building block for the synthesis of more complex molecules.^[7] Its protected amine allows for selective reactions at other positions of the molecule. The Cbz group's stability under various conditions, except for catalytic

hydrogenation, makes it a reliable choice for multi-step syntheses.^[4] The pyrrolidine scaffold itself is integral to the structure of numerous biologically active compounds, making this intermediate highly relevant for the development of novel therapeutics.^{[3][8]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. nbino.com [nbino.com]
- To cite this document: BenchChem. [(S)-3-N-Cbz-Aminopyrrolidine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576080#s-3-n-cbz-aminopyrrolidine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com